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4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole

Cat. No.: B14666230
CAS No.: 41028-73-3
M. Wt: 173.17 g/mol
InChI Key: WGQODORYBADPIC-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal and Organic Chemistry

Nitrogen-containing heterocycles are cornerstone structures in the field of chemical science. chemicalbook.commdpi.com Their prevalence in nature, from the nucleic acids that encode life to a vast array of alkaloids and vitamins, underscores their fundamental biological importance. nih.gov In medicinal chemistry, these scaffolds are indispensable, with a significant majority of FDA-approved small-molecule drugs incorporating a nitrogen-based heterocycle. mdpi.comnih.gov This prevalence is attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets. nih.gov Their versatile structures also serve as valuable synthons in organic chemistry, enabling the construction of complex molecular frameworks. nih.gov

Historical Context and Structural Evolution of Benzimidazole-Derived Scaffolds

The benzimidazole (B57391) scaffold, characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, has a rich history in chemistry and pharmacology. Since its discovery, it has been recognized as a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.gov This versatility has spurred extensive research, resulting in a multitude of benzimidazole-containing drugs with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comresearchgate.net The structural evolution of benzimidazole-derived compounds has often involved the introduction of various substituents or the fusion with other heterocyclic rings to modulate their physicochemical properties and biological activities.

Overview of Oxadiazine Ring Systems in Chemical Research

Oxadiazines are six-membered heterocyclic rings containing one oxygen and two nitrogen atoms. While less ubiquitous than their five-membered oxadiazole counterparts, oxadiazine systems are of significant interest in chemical research for their potential to introduce unique conformational constraints and electronic properties into a molecule. impactfactor.org The synthesis of oxadiazine rings can be challenging, and various synthetic methodologies have been explored to access this scaffold. Their derivatives have been investigated for a range of biological activities, contributing to the broader library of heterocyclic compounds available for drug discovery and materials science. impactfactor.org

The 4H-chemicalbook.comarabjchem.orgnih.govOxadiazino[4,5-a]benzimidazole Fused Core: Structural Distinctiveness and Research Genesis

The fusion of a 1,3,4-oxadiazine ring with a benzimidazole nucleus at the [4,5-a] position gives rise to the tetracyclic system known as 4H- chemicalbook.comnih.govOxadiazino[4,5-a]benzimidazole. This specific fusion creates a rigid, planar structure with a unique spatial arrangement of heteroatoms. Unlike the more extensively studied systems where a five-membered oxadiazole ring is merely linked to the benzimidazole core, this fused architecture offers a distinct and conformationally restricted scaffold.

Despite its intriguing structure, the 4H- chemicalbook.comnih.govOxadiazino[4,5-a]benzimidazole core appears to be a relatively novel and underexplored area of chemical research. A search of publicly available scientific literature and chemical databases reveals a significant gap in knowledge regarding its synthesis, properties, and potential applications. The genesis of research into this specific fused system is not well-documented, suggesting it may be a recent synthetic target or a scaffold that has received limited academic or industrial attention to date. The compound is registered under CAS number 41028-73-3, confirming its identity, but detailed research findings remain elusive.

Aims and Scope of Academic Inquiry into 4H-chemicalbook.comarabjchem.orgnih.govOxadiazino[4,5-a]benzimidazole Chemistry

Given the limited available information, the primary aim of any future academic inquiry into 4H- chemicalbook.comnih.govOxadiazino[4,5-a]benzimidazole chemistry would be foundational. The initial scope would necessarily involve the development of reliable and efficient synthetic routes to construct this specific fused ring system. Subsequent research would logically progress to the thorough characterization of its chemical and physical properties, including spectroscopic analysis and structural elucidation via techniques like X-ray crystallography.

Once the fundamental chemistry is established, the scope could broaden to explore the potential of this scaffold in medicinal chemistry and materials science. This would involve the synthesis of a library of derivatives with diverse substitutions to investigate structure-activity relationships. Such studies would aim to determine if this unique fused core offers any advantages or novel biological activities compared to the well-trodden ground of linked benzimidazole-oxadiazole compounds. The exploration of its photophysical or electronic properties could also open avenues for its application in materials science. In essence, the field is open for pioneering research to define the chemical landscape of this enigmatic heterocyclic system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O B14666230 4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole CAS No. 41028-73-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41028-73-3

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

4H-[1,3,4]oxadiazino[4,5-a]benzimidazole

InChI

InChI=1S/C9H7N3O/c1-2-4-8-7(3-1)11-9-5-13-6-10-12(8)9/h1-4,6H,5H2

InChI Key

WGQODORYBADPIC-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2N=CO1

Origin of Product

United States

Synthetic Methodologies for 4h 1 2 3 Oxadiazino 4,5 a Benzimidazole and Its Analogues

Retrosynthetic Analysis of the 4H-nih.govcapes.gov.brresearchgate.netOxadiazino[4,5-a]benzimidazole Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target 4H- nih.govcapes.gov.brresearchgate.netOxadiazino[4,5-a]benzimidazole skeleton. The primary strategy involves disconnections of the 1,3,4-oxadiazine ring, which is annulated to the more robust benzimidazole (B57391) core.

A key disconnection can be made across the C-O and N-C bonds of the oxadiazine ring. This approach simplifies the target molecule into a pre-functionalized benzimidazole precursor. One plausible precursor is a 2-(halomethyl)-1H-benzimidazole derivative which can be N-acylated with a hydrazide, followed by an intramolecular cyclization. A more direct route points towards a precursor like (1H-benzimidazol-2-yl)methanamine or benzimidazole-2-methanol. For instance, a disconnection strategy for the related oxazino[4,3-a]benzimidazoles suggests that benzimidazole-2-methanols can serve as effective starting materials. nih.gov

An alternative retrosynthetic pathway involves disconnecting the N1-C2 and C3a-N4 bonds of the benzimidazole ring, which is generally less common due to the stability and accessibility of the benzimidazole core itself. Therefore, the most logical approach is to first construct a suitably substituted benzimidazole and then perform the annulation of the 1,3,4-oxadiazine ring as the final key step. This strategy allows for diversification of the benzimidazole core at an early stage.

Classical and Contemporary Approaches to the Synthesis of Benzimidazole Precursors

The benzimidazole core is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These can be broadly categorized into classical and contemporary approaches.

The most traditional method is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an ester, nitrile, or orthoester) under harsh acidic conditions (e.g., polyphosphoric acid or mineral acids) and high temperatures. nih.gov While effective, these methods often suffer from low functional group tolerance and are not environmentally benign.

Contemporary methods focus on milder and more efficient protocols, often employing catalysts. A wide range of catalysts have been utilized for the condensation of o-phenylenediamines with aldehydes, which has become a more accepted approach due to the wide availability of aldehydes. nih.gov These reactions can be promoted by various catalysts, including Lewis acids, solid-supported reagents, and nanoparticles. For instance, ZnO nanoparticles have been shown to efficiently catalyze the reaction between o-phenylenediamine and various benzaldehyde (B42025) derivatives in ethanol (B145695) at 70°C, providing high yields in a relatively short time. nih.gov Another modern approach involves the one-pot acylation–cyclization of N-arylamidoximes, which avoids the need for harsh conditions like nitric/sulfuric acid and polyphosphoric acid. nih.govacs.org

MethodReactantsCatalyst/ConditionsKey AdvantagesReference
Phillips Condensationo-Phenylenediamine + Carboxylic AcidPolyphosphoric Acid (PPA) / High Temp.Classical, well-established nih.gov
Aldehyde Condensationo-Phenylenediamine + AldehydeZnO Nanoparticles / 70°C, EtOHHigh yields, milder conditions nih.gov
TMSCl-Promoted Synthesiso-Phenylenediamine + AldehydeChlorotrimethylsilane (TMSCl) / DMFEfficient, high purity products organic-chemistry.org
N-Arylamidoxime CyclizationN-Arylamidoxime + Acylating AgentOne-pot acylation-cyclizationAvoids harsh acids, good yields nih.govacs.org

Strategies for the Construction of the 1,3,4-Oxadiazine Ring Annulated to Benzimidazole

The construction of the 1,3,4-oxadiazine ring onto the benzimidazole scaffold is the crucial step in forming the target molecule. This can be achieved through various cyclization strategies, often involving intramolecular reactions of appropriately functionalized benzimidazole precursors.

One of the key strategies for forming fused benzimidazole systems involves annulation onto the 1- and 2-positions of a pre-formed benzimidazole ring. nih.gov A notable synthesis of an oxazino[4,3-a]benzimidazole, a structurally related isomer of the target compound, was achieved from benzimidazole-2-methanols. nih.gov This reaction proceeded via a bromoethylsulfonium salt that disintegrated under basic conditions, with the resulting sulfur ylide reacting with the benzimidazole-2-methanol to facilitate the cyclization. nih.gov

Another viable precursor for the 1,3,4-oxadiazine ring is a 2-hydrazinyl-1H-benzo[d]imidazole derivative. The synthesis of such precursors can be achieved from 1H-benzimidazole-2-thiol, which is oxidized to a sulfonic acid and subsequently reacted with hydrazine (B178648) hydrate. nih.gov This 2-hydrazinyl benzimidazole can then undergo cyclocondensation. For example, reaction with an α-haloacetyl chloride would form an N-acyl hydrazide intermediate, which could then undergo an intramolecular nucleophilic substitution to form the six-membered oxadiazine ring. The mechanism would involve the initial acylation of the terminal nitrogen of the hydrazinyl group, followed by deprotonation of the benzimidazole N-H or the hydrazide N-H and subsequent intramolecular attack on the carbon bearing the halogen, leading to ring closure.

Hypervalent iodine(III) reagents have also been employed to facilitate the cyclization of aryl amidines, resulting in dehydrogenative C-N bond formation to yield fused benzimidazoles, including thiazino and oxazino ring systems. nih.gov This approach offers a metal-free alternative for constructing the fused heterocyclic scaffold.

Multicomponent reactions (MCRs) are highly efficient, atom-economical processes that allow for the synthesis of complex molecules in a single step from three or more starting materials. researchgate.net While no specific MCR has been reported for the direct synthesis of 4H- nih.govcapes.gov.brresearchgate.netOxadiazino[4,5-a]benzimidazole, the principles of MCRs can be applied to construct related fused benzimidazole systems. For example, a four-component Ugi-Smiles reaction has been used as the basis for a protocol to synthesize fused benzimidazolo-piperazines. nih.govcapes.gov.bracs.org

A hypothetical MCR for the target scaffold could involve the reaction of o-phenylenediamine, an aldehyde, a source for the C-O-N fragment of the oxadiazine ring (such as a hydrazide), and another component in a one-pot process. The development of such a reaction would represent a significant advancement in the green and efficient synthesis of this heterocyclic system. The use of MCRs in generating libraries of fused heterocycles is a growing area of research, valued for its ability to rapidly produce molecular diversity. researchgate.netresearchgate.net

Derivatization and Functionalization of the 4H-nih.govcapes.gov.brresearchgate.netOxadiazino[4,5-a]benzimidazole Scaffold

Once the core 4H- nih.govcapes.gov.brresearchgate.netOxadiazino[4,5-a]benzimidazole scaffold is synthesized, further derivatization can be undertaken to modulate its physicochemical and biological properties. The scaffold offers several positions for functionalization.

Benzene (B151609) Ring: The benzene portion of the benzimidazole core is susceptible to electrophilic aromatic substitution reactions. Depending on the existing substituents, functional groups such as nitro, halogen, or acyl groups can be introduced.

Methylene (B1212753) Bridge (C4): The CH₂ group at the 4-position is potentially reactive. Deprotonation with a suitable base could generate a carbanion, which could then react with various electrophiles, allowing for alkylation or acylation at this position.

Benzimidazole Nitrogen (N5): While this nitrogen is part of the fused ring system, its lone pair of electrons contributes to the aromaticity of the benzimidazole part. Its reactivity towards electrophiles would be significantly reduced compared to a non-fused benzimidazole.

Transition metal-catalyzed cross-coupling reactions are also powerful tools for the functionalization of heterocyclic systems. If a halogenated derivative of the scaffold is prepared, Suzuki, Heck, or Buchwald-Hartwig couplings could be employed to introduce aryl, vinyl, or amino substituents, respectively. Such strategies have been widely applied to benzimidazole and oxadiazole hybrids. nih.govnih.govarabjchem.org

Eco-Friendly and Sustainable Synthetic Protocols for 4H-nih.govcapes.gov.brresearchgate.netOxadiazino[4,5-a]benzimidazole

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds to minimize environmental impact. frontiersin.org These principles can be applied to the synthesis of 4H- nih.govcapes.gov.brresearchgate.netOxadiazino[4,5-a]benzimidazole at various stages.

For the synthesis of the benzimidazole precursor, several green methods have been established. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. nih.gov

Use of green catalysts: Heterogeneous catalysts, such as nanoparticles, can be easily recovered and reused, reducing waste. nih.gov

Solvent-free reactions: Performing reactions under solvent-free conditions, for example using ball milling, eliminates the use and disposal of hazardous organic solvents. unigoa.ac.in

Use of benign solvents: When a solvent is necessary, using environmentally friendly options like water or ethanol is preferred. frontiersin.org

For the annulation step, the use of metal-free cyclization conditions, such as those employing hypervalent iodine reagents, aligns with green chemistry principles by avoiding potentially toxic heavy metals. nih.gov Furthermore, developing a multicomponent reaction for the entire scaffold would be an ideal green synthetic route, as it would maximize atom economy and reduce the number of synthetic steps and purification procedures. researchgate.net The continuous drive for sustainable methodologies ensures that the future synthesis of such complex heterocycles will be increasingly efficient and environmentally conscious. nih.gov

Catalytic and Transition Metal-Mediated Synthetic Routes

The construction of complex fused heterocyclic systems from simpler precursors is a cornerstone of modern organic synthesis, with transition metal catalysis playing a pivotal role. In the context of benzimidazole-fused heterocycles, rhodium, palladium, and copper catalysts have proven to be particularly effective. These metals can facilitate the formation of new rings onto the benzimidazole core through various mechanisms, including C-H activation, carbene insertion, and intramolecular cyclization.

Rhodium-Catalyzed Annulation Reactions

Rhodium catalysts, particularly those of the type [RhCp*Cl₂]₂, are well-established for their ability to mediate C-H activation. This reactivity has been harnessed to synthesize a variety of benzimidazole-fused quinolines and spirocyclic benzimidazole-fused isoindoles. nih.govacs.org The general strategy involves the reaction of 2-arylbenzimidazoles with α-diazo carbonyl compounds. The outcome of these reactions can be controlled by the choice of the diazo compound, leading to either [4+2] or [4+1] annulation products. nih.govacs.org

In a typical [4+2] annulation, the rhodium catalyst activates a C-H bond on the 2-aryl substituent of the benzimidazole. This is followed by carbene insertion from the diazo compound and subsequent intramolecular cyclization to form a six-membered ring, resulting in a benzimidazole-fused quinoline. nih.gov Conversely, a [4+1] annulation involves the diazo compound acting as a one-carbon synthon, leading to the formation of a five-membered ring and the creation of a spirocyclic center. nih.govacs.org

Table 1: Rhodium-Catalyzed Synthesis of Fused Benzimidazole Derivatives nih.govacs.org

CatalystSubstrate 1Substrate 2Product TypeAnnulation Type
[RhCpCl₂]₂2-Arylbenzimidazole2-Diazocyclohexane-1,3-dioneBenzimidazole-fused quinoline[4+2]
[RhCpCl₂]₂2-ArylbenzimidazoleDiazonaphthalen-1(2H)-oneSpirocyclic benzimidazole-fused isoindole[4+1]

The versatility of rhodium catalysis is further demonstrated in the condition-controlled synthesis of diverse fused polycyclic benzimidazole derivatives through multi-site-selective C-H bond functionalization. rsc.org By carefully tuning the reaction conditions, different annulation products can be selectively obtained from the same starting materials. rsc.org

Palladium-Catalyzed Synthetic Routes

Palladium catalysts are renowned for their utility in a wide range of cross-coupling and C-H activation reactions. In the realm of fused benzimidazoles, palladium(II) catalysis has been employed for the synthesis of benzimidazole-fused phenanthridines. mdpi.comnih.gov This transformation proceeds via a tandem C-H arylation and aerobic oxidative C-H amination sequence. mdpi.comnih.gov The reaction between a 2-arylbenzimidazole and an aryl iodide first leads to an arylated intermediate. Subsequent intramolecular C-H activation and amination, facilitated by the palladium catalyst, results in the formation of the fused phenanthridine (B189435) ring system. mdpi.comnih.gov

Another notable application of palladium catalysis is in the synthesis of 4-sila-4H-benzo[d] nih.govacs.orgoxazines through an intramolecular Hiyama coupling. nih.govsemanticscholar.org While this example does not result in a benzimidazole-fused system, it showcases the potential of palladium-catalyzed intramolecular cyclizations for the formation of oxazine (B8389632) rings, a key structural feature of the target molecule. This methodology could potentially be adapted to appropriately substituted benzimidazole precursors.

Table 2: Palladium-Catalyzed Synthesis of Fused Heterocyclic Systems mdpi.comnih.govnih.govsemanticscholar.org

CatalystReaction TypeStarting MaterialsProduct
Pd(II)C-H Arylation/Oxidative Amination2-Arylbenzimidazole, Aryl iodideBenzimidazole-fused phenanthridine
Pd(OAc)₂Intramolecular Hiyama Coupling3-Amido-2-(arylsilyl)aryl triflate4-Sila-4H-benzo[d] nih.govacs.orgoxazine

Copper-Catalyzed Cyclization Reactions

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of heterocyclic compounds. Copper(I) iodide (CuI) has been utilized in the annulation onto the N-1 position of benzimidazole. mdpi.com Furthermore, copper-catalyzed intramolecular cyclizations have been developed for the synthesis of N-substituted 1,3-dihydrobenzimidazol-2-ones from N'-(substituted)-N-(2-halophenyl)ureas. nih.gov This demonstrates the capability of copper to facilitate the formation of a five-membered ring fused to the benzene portion of a benzimidazole precursor.

While not directly forming an oxadiazine ring, these copper-catalyzed methodologies highlight the potential for intramolecular cyclizations onto the benzimidazole scaffold. A plausible strategy for the synthesis of 4H- nih.govacs.orgacs.orgOxadiazino[4,5-a]benzimidazole could involve the copper-catalyzed intramolecular cyclization of a benzimidazole derivative bearing a suitable side chain that can form the oxadiazine ring.

Table 3: Copper-Catalyzed Synthesis of Benzimidazole Derivatives mdpi.comnih.gov

CatalystReaction TypeStarting MaterialProduct
CuIAnnulationBenzimidazole, 1,1-DibromoalkenesPyrrolo[1,2-a]benzimidazoles
CuI/DBUIntramolecular CyclizationN'-(substituted)-N-(2-halophenyl)ureaN-Substituted 1,3-dihydrobenzimidazol-2-one

Structural Elucidation and Conformational Analysis of 4h 1 2 3 Oxadiazino 4,5 a Benzimidazole Compounds

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural elucidation of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, chemists can deduce functional groups, molecular weight, and the precise arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In the characterization of compounds containing both benzimidazole (B57391) and oxadiazole rings, ¹H NMR is used to identify the number and type of protons. For instance, in a series of 1-[{5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl}methyl]-2-(phenoxymethyl)-1H-benzimidazole derivatives, the methylene (B1212753) protons of the linker group and the phenoxymethyl (B101242) group typically appear as distinct singlets, while aromatic protons are observed as complex multiplets in the downfield region. arabjchem.orgmdpi.comarabjchem.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbons in the benzimidazole and oxadiazole rings are characteristic and sensitive to substitution patterns. arabjchem.orgnih.gov For example, the C=N carbon of the oxadiazole ring and the C2 carbon of the benzimidazole ring have distinct chemical shifts that confirm the presence of these heterocycles.

The table below presents representative ¹H NMR data for a related benzimidazole-oxadiazole hybrid compound.

Compound NameProtonsChemical Shift (δ ppm)
1-[{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl}methyl]-2-(phenoxymethyl)-1H-benzimidazoleCH₂ (linker)5.47 (s, 2H)
OCH₂6.01 (s, 2H)
Aromatic6.87–7.78 (m, 13H)

Data sourced from reference arabjchem.orgmdpi.com. The data is for a linked, not a fused, system.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds. In benzimidazole-oxadiazole systems, characteristic absorption bands confirm the integrity of the heterocyclic rings.

Key vibrational frequencies include:

C=N stretching: Typically observed in the 1600–1625 cm⁻¹ region, confirming the imine bond within the rings. arabjchem.orgmdpi.comarabjchem.org

C-O-C stretching: The ether linkage in the oxadiazole ring gives rise to a strong absorption band, often around 1240 cm⁻¹. arabjchem.orgmdpi.comarabjchem.org

N-N stretching: A band in the 1020–1095 cm⁻¹ range can sometimes be assigned to the N-N bond in the 1,3,4-oxadiazole (B1194373) ring. arabjchem.orgmdpi.comarabjchem.org

Aromatic C-H stretching: These are typically observed above 3000 cm⁻¹. arabjchem.orgmdpi.com

The following table summarizes characteristic IR absorption bands for a representative benzimidazole-oxadiazole derivative.

Compound NameFunctional GroupWavenumber (cm⁻¹)
1-[{5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl}methyl]-2-(phenoxymethyl)-1H-benzimidazoleC=N1604
C-O (ether)1241
N-N1083
C-Br738
Aromatic C-H2917

Data sourced from reference mdpi.comarabjchem.org.

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

For benzimidazole-oxadiazole derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. arabjchem.orgmdpi.comarabjchem.org For instance, the compound 1-[{5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl}methyl]-2-(phenoxymethyl)-1H-benzimidazole shows a molecular ion peak (M⁺ + 1) at m/z 428, which corresponds to its calculated molecular formula C₂₃H₁₇N₅O₄. mdpi.comarabjchem.org This technique is crucial for confirming the successful synthesis of the target molecule. rsc.orgresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While spectroscopic methods elucidate the structure of molecules in solution or the gas phase, X-ray crystallography provides the definitive solid-state structure. researchgate.net By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. nih.govmdpi.com

For complex fused systems, this technique is invaluable for:

Confirming the connectivity of the fused rings.

Determining the planarity or puckering of the heterocyclic rings.

Elucidating intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

In a related compound, 4-(1H-Benzimidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one, X-ray analysis revealed that the thiomorpholine (B91149) ring adopts a screw boat conformation and the angle between the benzimidazole and benzothiazine ring systems is 67.22 (6)°. nih.gov Such detailed conformational information is unique to this method.

The table below shows example crystallographic data for a substituted benzimidazole derivative.

ParameterValue
Compound1,2-diphenyl-1H-benzimidazole
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)10.1878(3)
b (Å)16.6399(4)
c (Å)17.4959(5)
β (°)106.205(3)
Volume (ų)2848.13(14)

Data sourced from reference researchgate.net.

Tautomeric Equilibria and Isomeric Forms of 4H-nih.govimpactfactor.orgarabjchem.orgOxadiazino[4,5-a]benzimidazole

Tautomerism is a common phenomenon in heterocyclic compounds containing an N-H group, such as benzimidazole. The benzimidazole moiety can exist in a dynamic equilibrium between two tautomeric forms due to the migration of a proton between the two nitrogen atoms (N1 and N3). arabjchem.org This process is typically rapid on the NMR timescale, leading to averaged signals for symmetrically substituted benzimidazoles. arabjchem.org

In asymmetrically substituted benzimidazoles, this equilibrium can result in the presence of two distinct isomers. The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituents. mdpi.com For a fused system like 4H- nih.govimpactfactor.orgarabjchem.orgOxadiazino[4,5-a]benzimidazole, the fusion would lock the system into a single tautomeric form, as the proton migration characteristic of the parent benzimidazole ring would be prevented by the formation of the oxadiazine ring. However, if the synthesis were to result in isomeric products, spectroscopic techniques like ¹³C-NMR would be crucial for their identification and characterization. mdpi.com

Conformational Preferences and Stereochemical Considerations

The conformational preferences of a fused ring system are determined by the interplay of bond angles, steric hindrance, and electronic interactions. The oxadiazine ring in the 4H- nih.govimpactfactor.orgarabjchem.orgOxadiazino[4,5-a]benzimidazole structure is a six-membered heterocycle. Saturated six-membered rings typically adopt chair, boat, or twist-boat conformations to minimize ring strain. researchgate.net

Computational and Theoretical Investigations of 4h 1 2 3 Oxadiazino 4,5 a Benzimidazole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

No published studies were identified that have performed Density Functional Theory (DFT) or ab initio calculations specifically on 4H-Oxadiazino[4,5-a]benzimidazole.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

There are no specific analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 4H-Oxadiazino[4,5-a]benzimidazole in the available literature.

Energetic Landscape and Stability of Isomers

Information regarding the energetic landscape and the relative stability of potential isomers of 4H-Oxadiazino[4,5-a]benzimidazole is not available in published research.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

No molecular dynamics simulation studies have been reported for 4H-Oxadiazino[4,5-a]benzimidazole to assess its conformational flexibility or the effects of solvation.

Molecular Docking and Ligand-Protein Interaction Studies for Target Identification

There are no molecular docking studies or ligand-protein interaction analyses specifically involving 4H-Oxadiazino[4,5-a]benzimidazole to identify its potential biological targets.

Prediction of Key Pharmacophore Features and Drug-Like Properties

There are no available studies that predict the key pharmacophore features or assess the drug-like properties of 4H-Oxadiazino[4,5-a]benzimidazole.

Biological Activity and Pharmacological Potential of 4h 1 2 3 Oxadiazino 4,5 a Benzimidazole Derivatives

Antimicrobial Spectrum and Potency

Derivatives incorporating the benzimidazole (B57391) and 1,3,4-oxadiazole (B1194373) moieties have demonstrated significant activity against a variety of microbial pathogens, including fungi, bacteria, and viruses.

The search for novel antifungal agents is driven by the rise of resistance to existing drugs. In this context, benzimidazole-oxadiazole derivatives have emerged as promising candidates. Studies have shown that these compounds exhibit moderate to potent antifungal activities against various Candida species. nih.gov For instance, certain synthesized benzimidazole-oxadiazole compounds showed notable efficacy against Candida albicans, Candida krusei, and Candida parapsilopsis. nih.gov

In one study, compounds 4h and 4p were identified as particularly potent, with Minimum Inhibitory Concentration (MIC) values against C. albicans comparable to the reference drug Amphotericin B. nih.gov The mechanism of action for these active compounds was found to be the concentration-dependent inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov This finding was further supported by molecular docking studies, which showed strong interactions between the compounds and lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol pathway. nih.gov Other research has also highlighted the antifungal potential of 1,3,4-oxadiazole/benzimidazole conjugates, with compounds like 6d , 6f , and 6l showing the most activity against Candida albicans and Aspergillus flavus. arabjchem.orgarabjchem.org

Table 1: Antifungal Activity of Selected Benzimidazole-Oxadiazole Derivatives
CompoundFungal SpeciesActivity (MIC µg/mL)Reference
4h Candida albicans1.95 nih.gov
4p Candida albicans1.95 nih.gov
4p Candida krusei7.8 nih.gov
4p Candida parapsilopsis31.25 nih.gov
LMM5 Candida albicans32 frontiersin.org
LMM11 Candida albicans32 frontiersin.org
6d Candida albicansActive arabjchem.orgarabjchem.org
6f Aspergillus flavusActive arabjchem.orgarabjchem.org
6l Candida albicansActive arabjchem.orgarabjchem.org
6l Aspergillus flavusActive arabjchem.orgarabjchem.org

The antibacterial potential of these heterocyclic compounds has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. Research has demonstrated that certain derivatives possess significant inhibitory activity. For example, a series of 1-[{5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl}methyl]-2-(phenoxymethyl)-1H-benzimidazoles were synthesized and tested for their antibacterial properties. arabjchem.orgarabjchem.org

Among the tested compounds, 6d , 6h , and 6l were found to be the most active against the Gram-positive bacterium Staphylococcus aureus. arabjchem.orgarabjchem.org Against the Gram-negative bacterium Escherichia coli, compounds 6d , 6f , and 6h displayed the highest activity. arabjchem.orgarabjchem.org Another study focusing on different derivatives found that compounds 10 and 15 exhibited promising effects against Gram-positive strains S. aureus and S. epidermidis, with MIC values comparable to standard drugs. biointerfaceresearch.com The presence of specific substituents, such as thiophene, methyl, hydroxy, and fluoro groups, has been suggested to contribute to the excellent inhibitory activity observed in some derivatives. researchgate.net

Table 2: Antibacterial Activity of Selected Benzimidazole-Oxadiazole Derivatives
CompoundBacterial StrainActivityReference
6d Escherichia coliMost Active arabjchem.orgarabjchem.org
6d Staphylococcus aureusMost Active arabjchem.orgarabjchem.org
6f Escherichia coliMost Active arabjchem.orgarabjchem.org
6h Escherichia coliMost Active arabjchem.orgarabjchem.org
6h Staphylococcus aureusMost Active arabjchem.orgarabjchem.org
6l Staphylococcus aureusMost Active arabjchem.orgarabjchem.org
10 Staphylococcus aureusPromising (MIC comparable to standard) biointerfaceresearch.com
10 S. epidermidisPromising (MIC comparable to standard) biointerfaceresearch.com
15 Staphylococcus aureusPromising (MIC comparable to standard) biointerfaceresearch.com
15 S. epidermidisPromising (MIC comparable to standard) biointerfaceresearch.com

The 1,3,4-oxadiazole ring is considered a privileged structure in the development of antiviral agents, with derivatives showing activity against a range of viruses including HIV, HCV, HBV, and HSV. nih.gov The introduction of this ring can alter the polarity, flexibility, and metabolic stability of compounds, making them effective inhibitors. nih.gov Research has explored the potential of 1,3,4-oxadiazole derivatives as inhibitors of the Dengue virus (DENV) by targeting the essential NS5 polymerase, which is an RNA-dependent RNA polymerase required for viral replication. nih.gov More recently, the antiviral efficacy of some 1,3,4-oxadiazole derivatives was evaluated against the SARS-2 virus, with certain compounds showing the ability to stop viral reproduction in cell cultures. biotechjournal.in

Anticancer and Cytotoxicity Profiling in Cell Lines

The antiproliferative effects of benzimidazole-1,3,4-oxadiazole derivatives have been extensively studied against various human cancer cell lines. These compounds have demonstrated significant cytotoxicity, often through the inhibition of key enzymes and receptors involved in cancer progression. nih.gov

In one study, a series of derivatives were evaluated for their cytotoxicity against pancreatic (PANC-1), lung (A549), and breast (MCF-7) cancer cell lines. nih.gov Compounds 4r and 4s emerged as the most potent in the series, with IC50 values indicating high efficacy. For example, compound 4r showed IC50 values of 5.5 µM, 0.3 µM, and 0.5 µM against PANC-1, A549, and MCF-7 cell lines, respectively. nih.gov The mechanism of action for these potent compounds was linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis. nih.gov Molecular docking studies confirmed that these compounds bind to critical amino acid residues in the VEGFR2 active site, similar to the established inhibitor sorafenib. nih.gov Other studies have identified derivatives with strong cytotoxic effects on breast cancer cells (MCF-7), exceeding the efficacy of the reference drug 5-fluorouracil, by targeting Epidermal Growth Factor Receptor (EGFR) and HER2 receptors. nih.gov Additionally, compounds 10 and 15 displayed potent cytotoxicity against the MCF-7 breast carcinoma cell line, with activity comparable to the standard drug doxorubicin. biointerfaceresearch.com

Table 3: Cytotoxicity (IC50 µM) of Selected Benzimidazole-Oxadiazole Derivatives in Cancer Cell Lines
CompoundPANC-1A549MCF-7Reference
4c 17.7>50>50 nih.gov
4h 26.719.6>50 nih.gov
4r 5.50.30.5 nih.gov
4s 6.71.62.5 nih.gov
Cisplatin 27.222.419.8 nih.gov
10 --Potent (Comparable to Doxorubicin) biointerfaceresearch.com
15 --Potent (Comparable to Doxorubicin) biointerfaceresearch.com

Anti-Inflammatory Effects and Associated Signaling Pathways

Derivatives of 1,3,4-oxadiazole have shown significant anti-inflammatory properties in various preclinical models. brieflands.comnih.gov A common method to evaluate this activity is the carrageenan-induced rat paw edema model. In one such study, a series of 1,3,4-oxadiazoles derived from benzoxazole (B165842) were tested, with compound 4h exhibiting a significant edema inhibition of 70.6%, which was superior to the 48.5% inhibition shown by the reference drug indomethacin. researchgate.net

The mechanism of anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. researchgate.net Molecular docking simulations have suggested that these compounds show a considerable affinity for the binding sites of both COX-1 and COX-2. researchgate.net The anti-inflammatory response can also be mediated through the downregulation of inflammatory enzymes like iNOS and COX-2 and the modulation of signaling pathways such as NF-κB, MAPK, and JAK-STAT. researchgate.netnih.gov

Exploration of Other Bioactive Profiles: e.g., Anxiolytic, Antidiabetic Potential

Beyond antimicrobial, anticancer, and anti-inflammatory activities, the versatile scaffold of benzimidazole-fused heterocycles has been explored for other therapeutic applications.

Anxiolytic Potential: Certain derivatives of tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole have been synthesized and evaluated as potential anxiolytic agents. nih.govmdpi.com In studies using the elevated plus maze (EPM) test, a standard preclinical model for anxiety, some compounds demonstrated prominent anxiolytic effects. nih.gov The high anxiolytic activity of the most active compound, 3b , was attributed through in silico analysis to its pronounced interaction with the benzodiazepine (B76468) site of the GABAA receptor, as well as interactions with the 5-HT2A receptor. nih.gov Another study identified compounds BIF-66 and AZH-57 as the most potent anxiolytics in their respective series. researchgate.net

Antidiabetic Potential: The 1,3,4-oxadiazole scaffold has also emerged as a promising option in the search for new antidiabetic drugs. nih.gov Derivatives have been shown to improve glucose tolerance, enhance insulin (B600854) sensitivity, and lower fasting blood glucose levels. The underlying mechanisms for these effects involve the modulation of key molecular targets that regulate glucose metabolism and insulin secretion, such as peroxisome proliferator-activated receptor-gamma (PPARγ), α-glucosidase, and α-amylase. nih.gov

Mechanistic Insights into Biological Action

The therapeutic effects of 4H- nih.govnih.govresearchgate.netOxadiazino[4,5-a]benzimidazole derivatives are rooted in their ability to interact with and disrupt critical cellular processes in pathogenic organisms and cancer cells. These mechanisms are multifaceted, ranging from the shutdown of essential metabolic pathways to the direct modulation of enzyme activity and interference with cellular signaling.

Inhibition of Essential Microbial Biosynthesis Pathways (e.g., Ergosterol Synthesis)

A primary mechanism underlying the antifungal activity of benzimidazole-oxadiazole derivatives is the disruption of ergosterol biosynthesis, a pathway vital for maintaining the integrity of fungal cell membranes. nih.gov Ergosterol is the fungal equivalent of cholesterol in mammals, and its depletion or the accumulation of toxic sterol precursors leads to increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth. frontiersin.orgresearchgate.net

The key target for many of these derivatives is the enzyme lanosterol 14-α-demethylase, a cytochrome P450 enzyme (CYP51 or Erg11p) that catalyzes a crucial step in the conversion of lanosterol to ergosterol. nih.govnih.gov By inhibiting this enzyme, the compounds cause a decrease in ergosterol levels and a simultaneous buildup of 14-α-methylated sterols, which are toxic to the fungal cell. nih.govfrontiersin.org

Research has demonstrated that specific benzimidazole-oxadiazole compounds effectively inhibit ergosterol synthesis in a concentration-dependent manner. For instance, in studies involving Candida species, certain derivatives exhibited potent inhibitory effects on this pathway. nih.gov Molecular docking studies have further elucidated this interaction, showing that the heterocyclic core of these compounds can bind to the active site of lanosterol 14-α-demethylase, supporting the in vitro findings. nih.govnih.gov This mechanism is analogous to that of widely used azole antifungal drugs. nih.gov

One study on a novel benzimidazole derivative, (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole, confirmed through transcriptional profiling and sterol analysis that its primary target is Erg11p in the ergosterol biosynthesis pathway. nih.gov Treatment with this compound led to the accumulation of 14-methylergosta-8,24(28)-dien-3β,6α-diol, a marker for Erg11p inhibition, as well as other novel sterols. nih.gov

CompoundTarget OrganismMechanismObserved Effect
Benzimidazole-oxadiazole derivatives (e.g., 4h, 4p)Candida albicansInhibition of lanosterol 14-α-demethylase (CYP51)Dose-dependent decrease in ergosterol biosynthesis. nih.gov
(S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole (EMC120B12)Candida kruseiInhibition of Erg11pAccumulation of marker sterol 14-methylergosta-8,24(28)-dien-3β,6α-diol. nih.gov

Modulation of Key Enzyme Activities (e.g., DNA Gyrase, Topoisomerase)

Derivatives of benzimidazole and 1,3,4-oxadiazole have been shown to exert their antimicrobial and anticancer effects by targeting topoisomerases, a class of enzymes essential for managing the topological state of DNA. nih.gov These enzymes, including DNA gyrase (a type II topoisomerase in bacteria) and human topoisomerases, play critical roles in DNA replication, transcription, and repair. researchgate.netnih.gov Their inhibition leads to breaks in the DNA backbone, ultimately triggering cell death. nih.gov

Several studies have identified benzimidazole-1,3,4-oxadiazole derivatives as potent inhibitors of these enzymes. In the context of antibacterial activity, these compounds can target DNA gyrase and topoisomerase IV. nih.gov Molecular docking studies have shown that these molecules can fit into the enzyme's active site, for example, the ATPase domain of the DNA gyrase B subunit, and form interactions that prevent its normal function. mdpi.commdpi.com For instance, certain 1,2,4-oxadiazole/pyrrolidine hybrids have demonstrated potent, dual-target inhibition of both DNA gyrase and topoisomerase IV, with inhibitory concentrations comparable to standard drugs like novobiocin. nih.gov

In the realm of anticancer therapy, benzimidazole-oxadiazole compounds have been identified as human topoisomerase I poisons. nih.govresearchgate.net These agents stabilize the covalent complex formed between topoisomerase I and DNA, which leads to single-strand breaks that are converted into lethal double-strand breaks during DNA replication. nih.govnih.gov Specific derivatives have shown significant antiproliferative activity against various cancer cell lines, and their potency has been directly linked to their ability to inhibit topoisomerase I. researchgate.netnih.gov Docking simulations have helped to visualize the probable interactions within the DNA-Topo I enzyme complex, confirming the mechanism of action. nih.govresearchgate.net

Compound ClassTarget EnzymeBiological ActivityKey Findings
Benzimidazole-1,3,4-oxadiazole derivatives (e.g., 5l, 5n)Human Topoisomerase IAnticancerExhibited potent antiproliferative activity against HeLa cells and were confirmed as Topo I inhibitors. nih.govresearchgate.net
1,2,4-Oxadiazole/pyrrolidine hybrids (e.g., 16, 17)DNA Gyrase and Topoisomerase IVAntibacterialActed as dual-target inhibitors with potent activity against E. coli DNA gyrase and Topo IV. nih.gov
2,5(6)-substituted benzimidazole derivativesE. coli DNA Gyrase BAntibacterialDesigned molecules predicted to have favorable interactions with key residues (Asn46, Asp73) in the DNA gyrase B active site. mdpi.com

Receptor Binding and Signaling Pathway Perturbations

The pharmacological potential of these hybrid molecules also extends to their ability to bind to specific cellular receptors and disrupt crucial signaling pathways that regulate cell growth, proliferation, and survival. researchgate.net A significant target in this regard is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase receptor whose overexpression or mutation is implicated in the development of numerous cancers. nih.govnih.gov

Hybrid molecules combining benzimidazole, 1,3,4-oxadiazole, and chalcone (B49325) motifs have been developed as potent anti-proliferative agents that inhibit EGFR. nih.gov These compounds are designed to interact with the ATP-binding site of the EGFR kinase domain, competing with ATP and thereby blocking the autophosphorylation and activation of downstream signaling cascades, such as the MAP kinase pathway. nih.gov This inhibition ultimately curtails uncontrolled cell proliferation. researchgate.net Docking studies have confirmed that these hybrids can fit into the EGFR active site in a manner comparable to known inhibitors like erlotinib. nih.gov

Beyond EGFR, these derivatives can also target other components of signaling pathways, such as the B-RAF kinase, another key player in the MAP kinase pathway. mdpi.com Dual inhibition of both EGFR and B-RAFV600E has been observed with certain benzimidazole-based derivatives, highlighting their potential to overcome resistance mechanisms that may arise from targeting a single point in a pathway. mdpi.com

Furthermore, these compounds can induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins. nih.govmdpi.com Studies have shown that treatment with active benzimidazole-oxadiazole derivatives leads to an increase in the levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio, along with the activation of executioner caspases (e.g., Caspase-3, Caspase-9), pushes the cell towards apoptosis, providing a crucial mechanism for their anticancer effects. nih.govresearchgate.net

Compound ClassMolecular TargetSignaling Pathway AffectedCellular Outcome
Chalcone/1,3,4-Oxadiazole/Benzimidazole hybrids (e.g., 7k, 7l, 7m)EGFR, BRAFV600EMAP Kinase PathwayInhibition of cell proliferation. nih.gov
Benzimidazole-based hydrazone derivatives (e.g., 4c, 4e)EGFR, BRAFV600EApoptosis PathwayDual inhibition of EGFR/BRAFV600E, induction of apoptosis via caspase activation. mdpi.com
Benzimidazole-1,3,4-oxadiazole derivativesBcl-2 family proteinsIntrinsic Apoptosis PathwayIncreased Bax/Bcl-2 ratio, activation of caspases. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4h 1 2 3 Oxadiazino 4,5 a Benzimidazole Analogues

Influence of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of 4H- academie-sciences.frnih.govekb.egoxadiazino[4,5-a]benzimidazole analogues are profoundly influenced by the nature, position, and stereochemistry of substituents on the heterocyclic core. Drawing parallels from studies on various benzimidazole (B57391) and oxadiazole derivatives, it is evident that modifications to the aromatic rings and the fused heterocyclic system can modulate pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. ekb.egnih.govnih.gov

Substituents on the benzimidazole moiety can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups, such as nitro or halogen atoms, at various positions of the benzene (B151609) ring has been shown to enhance the antimicrobial and anticancer activities of benzimidazole-containing compounds. ekb.eg Conversely, electron-donating groups like methoxy (B1213986) or methyl can also positively influence activity, depending on the biological target. The substitution pattern on the benzimidazole ring plays a crucial role in determining the selectivity of the compounds for different biological targets. ekb.eg

Similarly, substituents on a phenyl ring attached to the oxadiazole moiety can have a marked effect on activity. For example, in a series of benzimidazole-oxadiazole hybrids, the presence of a hydroxyl group on a phenyl ring was found to alter the anti-inflammatory activity. ekb.eg The electronic properties and steric bulk of these substituents are key determinants of their interaction with biological macromolecules.

The table below summarizes the general influence of different substituent groups on the biological activities of benzimidazole and oxadiazole derivatives, which can be considered as a predictive guide for the 4H- academie-sciences.frnih.govekb.egoxadiazino[4,5-a]benzimidazole series.

Substituent TypePositionGeneral Effect on Biological ActivityPotential Impact on Selectivity
Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -F) Benzene ring of benzimidazoleOften enhances antimicrobial and anticancer activities.Can modulate selectivity towards specific enzymes or receptors.
Electron-Donating Groups (e.g., -OCH₃, -CH₃) Benzene ring of benzimidazole or attached phenyl ringsCan enhance or decrease activity depending on the target.May alter target binding profile.
Bulky/Lipophilic Groups (e.g., -cyclohexyl, -benzyl) N1-position of benzimidazoleCan enhance anti-inflammatory action.May improve membrane permeability and target engagement.
Hydrogen Bonding Groups (e.g., -OH, -NH₂) Attached phenyl ringsCan be critical for target interaction, but may reduce activity in some cases.Often crucial for specific receptor or enzyme binding.
Heterocyclic Rings (e.g., thiophene, pyrrole) Attached to the core structureCan introduce novel interactions and modulate activity.May confer selectivity for specific biological pathways.

Positional and Stereochemical Effects on Pharmacological Profiles

The spatial arrangement of atoms and functional groups in 4H- academie-sciences.frnih.govekb.egoxadiazino[4,5-a]benzimidazole analogues is a critical determinant of their pharmacological profiles. This includes both the positional isomerism of substituents and the stereochemistry of any chiral centers within the molecule.

Positional Isomerism: The synthesis of fused benzimidazole systems can often lead to the formation of regioisomers, where substituents are located at different positions on the heterocyclic core. academie-sciences.frnih.gov The specific placement of a functional group can dramatically alter the molecule's shape, electronic distribution, and ability to interact with a biological target. For example, the reaction of substituted o-phenylenediamines can result in different isomers of the final fused benzimidazole product, and this regioselectivity can be influenced by the electronic nature of the substituents on the starting materials. academie-sciences.fr It is well-established in medicinal chemistry that such regioisomers can exhibit significantly different biological activities and metabolic stabilities.

Stereochemical Effects: The introduction of a chiral center into the 4H- academie-sciences.frnih.govekb.egoxadiazino[4,5-a]benzimidazole scaffold would result in enantiomers, which are non-superimposable mirror images. It is a fundamental principle in pharmacology that enantiomers can have different biological activities, potencies, and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. mdpi.com For instance, if a substituent on the oxadiazino ring creates a stereocenter, one enantiomer may fit perfectly into the binding site of a target protein, while the other may have a much lower affinity or even interact with a completely different target. Therefore, the stereochemical control during the synthesis and the evaluation of individual enantiomers are paramount in the development of chiral drug candidates based on this scaffold. mdpi.com

Development of Predictive Quantitative Structure-Activity Relationship (QSAR) Models

These studies often employ various molecular descriptors, including:

Topological descriptors: Which describe the atomic connectivity in the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are crucial for electrostatic interactions.

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which is important for membrane permeability and hydrophobic interactions.

Both 2D-QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to related heterocyclic systems. rsc.org These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity.

The following table presents representative statistical parameters from QSAR studies on benzimidazole and oxadiazole derivatives, illustrating the predictive power of such models.

Model TypeCompound Seriesr² (Correlation Coefficient)q² (Cross-validated r²)pred_r² (Predictive r²)Key Descriptors
3D-QSAR (kNN-MFA) Oxadiazole substituted benzimidazoles (COX-2 inhibitors)N/A0.710.84Steric, Electrostatic
3D-QSAR (PLSR) Oxadiazole substituted benzimidazoles (COX-2 inhibitors)0.790.680.84Steric, Electrostatic
2D-QSAR Benzimidazole derivatives (Anticancer)0.904N/AN/ATopological, Electronic
3D-QSAR (CoMFA) 1,3,4-Oxadiazol-2-one derivatives (FAAH inhibitors)0.980.61N/ASteric (54.1%), Electrostatic (45.9%)
3D-QSAR (CoMSIA) 1,3,4-Oxadiazol-2-one derivatives (FAAH inhibitors)0.930.64N/AElectrostatic (34.6%), Steric (23.9%), H-bond donor (23.4%), H-bond acceptor (18.0%)

Data is illustrative and based on studies of related compound classes. academie-sciences.frmdpi.comrsc.org

Ligand Efficiency and Lipophilic Efficiency Analysis in 4H-academie-sciences.frnih.govekb.egOxadiazino[4,5-a]benzimidazole Series

In the process of lead optimization, it is not only important to increase the potency of a compound but also to maintain or improve its drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LiPE) are two key metrics used to assess the quality of lead compounds.

Ligand Efficiency (LE): This metric relates the binding energy of a ligand to the number of its non-hydrogen atoms. It is a measure of the average binding energy per atom. A higher LE value is generally desirable, as it indicates that the compound achieves its potency through specific and efficient interactions with the target, rather than through non-specific bulk effects.

Lipophilic Efficiency (LiPE): This metric relates the potency of a compound to its lipophilicity (usually measured as logP or logD). It is calculated as pIC₅₀ - logP. High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. A higher LiPE value indicates a more favorable balance between potency and lipophilicity.

For a series of 4H- academie-sciences.frnih.govekb.egoxadiazino[4,5-a]benzimidazole analogues, calculating and monitoring LE and LiPE during the optimization process would be crucial. This would help in guiding the selection of substituents that enhance potency without excessively increasing the size or lipophilicity of the molecule, thereby increasing the likelihood of developing a successful drug candidate. Studies on related 1,2,5-oxadiazoles have shown the utility of calculating parameters like logP and ligand efficiency in drug development. researchgate.net

Pharmacophore Mapping for De Novo Design of Potent Analogues

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. For the 4H- academie-sciences.frnih.govekb.egoxadiazino[4,5-a]benzimidazole series, a pharmacophore model could be developed based on a set of active analogues.

Common pharmacophoric features for related benzimidazole and oxadiazole derivatives include:

Hydrogen bond acceptors (HBA)

Hydrogen bond donors (HBD)

Aromatic rings (RA)

Hydrophobic features

Once a validated pharmacophore model is established, it can be used in several ways for the de novo design of new potent analogues. grafiati.com It can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric features. Additionally, the model can guide the modification of the existing 4H- academie-sciences.frnih.govekb.egoxadiazino[4,5-a]benzimidazole scaffold to better fit the pharmacophoric requirements, thus leading to the design of more potent compounds. For example, a study on 1,3,4-oxadiazole (B1194373) derivatives as thymidine (B127349) phosphorylase inhibitors successfully used a 3D-QSAR pharmacophore-based approach to identify potential new inhibitors. grafiati.com Similarly, pharmacophore models have been developed for various benzimidazole-containing compounds targeting different enzymes and receptors.

Advanced Methodological Approaches in 4h 1 2 3 Oxadiazino 4,5 a Benzimidazole Research

High-Throughput Screening (HTS) and Library Design for Biological Evaluation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for a specific biological activity. In the context of 4H- nih.govnih.gova-740003.comoxadiazino[4,5-a]benzimidazole research, HTS is employed to screen libraries of structurally related compounds to identify "hits" with promising therapeutic properties, such as anticancer or antimicrobial effects.

Library Design: The process begins with the creation of a compound library. This library is designed around the core 4H- nih.govnih.gova-740003.comoxadiazino[4,5-a]benzimidazole structure, with systematic variations in substituent groups at different positions on the fused ring system. The goal is to maximize structural diversity to explore a wide chemical space and identify key structure-activity relationships (SAR).

Screening Methodologies: Both cell-based and target-based HTS assays are utilized.

Target-based HTS involves screening the compound library against a specific, isolated biological target, such as an enzyme or receptor that is implicated in a disease. For instance, compounds may be tested for their ability to inhibit kinases, which are important targets in cancer therapy.

Phenotypic HTS or cell-based screening, involves treating cultured cells (e.g., cancer cell lines or microbial pathogens) with the library compounds and measuring a cellular response, such as cell death, inhibition of proliferation, or suppression of a specific signaling pathway.

A powerful modern approach is High-Throughput Virtual Screening (HTVS) , a computational method that precedes and complements physical screening. Using molecular modeling, thousands of derivatives can be docked into the binding site of a target protein to predict their binding affinity. This allows for the prioritization of compounds for synthesis and in vitro testing, saving significant time and resources.

Screening PhaseDescriptionKey Objective
Library Design Synthesis or computational design of a diverse set of compounds based on the 4H- nih.govnih.gova-740003.comoxadiazino[4,5-a]benzimidazole scaffold.To cover a broad chemical space and explore structure-activity relationships.
Virtual Screening Computational docking of the library against a validated disease target (e.g., a kinase) to predict binding affinity.To enrich the "hit" rate by prioritizing compounds most likely to be active.
Primary HTS Rapid in vitro testing of the entire library at a single concentration against the target or in a cell-based assay.To identify initial "hit" compounds that show biological activity.
Hit Confirmation Re-testing of initial hits to confirm their activity and rule out false positives.To validate the activity of the primary hits.
Dose-Response Testing of confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).To quantify the potency of the hit compounds and select the most promising leads.

Target Identification and Validation Strategies

Once a bioactive derivative of 4H- nih.govnih.gova-740003.comoxadiazino[4,5-a]benzimidazole is identified through screening, the next critical step is to determine its molecular target(s). Identifying the specific protein or pathway that the compound interacts with is fundamental to understanding its mechanism of action and for further optimization.

Several advanced strategies are employed for this purpose:

Molecular Docking and Simulation: In silico molecular docking studies are used to predict how a "hit" compound might bind to a panel of known disease-related proteins. nih.gov For example, derivatives of the related benzimidazole-oxadiazole scaffold have been docked against targets like phenylalanyl-tRNA synthetase (PheRS) to explore potential antimicrobial mechanisms. nih.gov Molecular dynamics simulations can further refine these models, providing insights into the stability of the compound-protein interaction over time. nih.gov

Photoaffinity Labeling: This powerful chemical biology technique involves modifying the bioactive compound with a photoreactive group (like a diazirine) and a tag for detection. When the modified compound (probe) binds to its target protein within a cellular lysate or even in live cells, it can be irreversibly cross-linked to the target upon exposure to UV light. The tagged protein can then be isolated and identified using mass spectrometry.

Network Pharmacology: This computational approach integrates data from multiple sources to predict potential targets. It involves building a network of compound-target-disease interactions to identify key proteins or pathways that a compound is likely to modulate. This method has been successfully used to identify potential targets for other complex heterocyclic compounds in diseases like non-small-cell lung cancer.

StrategyPrincipleOutcomeExample Targets for Related Scaffolds
Molecular Docking Computational prediction of the binding pose and affinity of a compound within the active site of a protein.A prioritized list of potential protein targets; insight into binding interactions.Phenylalanyl-tRNA synthetase (PheRS) nih.gov
Photoaffinity Labeling Covalent, light-induced cross-linking of a modified compound to its binding partner(s).Direct and unambiguous identification of target proteins from a complex biological sample.Kinases, Receptors
Network Pharmacology In silico analysis of compound-protein and protein-disease interaction networks.A holistic view of potential targets and pathways affected by the compound.Mitogen-activated protein kinase (MAPK) signaling molecules

Advanced Imaging Techniques for Cellular Localization and Interaction Studies

Understanding where a compound accumulates within a cell and with which subcellular structures it interacts is crucial for mechanistic insight. Advanced imaging techniques allow for the direct visualization of these processes in living or fixed cells.

To enable imaging, the 4H- nih.govnih.gova-740003.comoxadiazino[4,5-a]benzimidazole scaffold can be modified to create fluorescent probes. This is often achieved by incorporating fluorophores or by designing the molecule to have intrinsic fluorescent properties. These probes can then be used in various microscopy applications:

Confocal Fluorescence Microscopy: This is a widely used technique that provides high-resolution optical images with depth selectivity, allowing researchers to create 3D reconstructions of the probe's distribution within the cell.

Two-Photon Microscopy (TPM): TPM offers advantages for imaging deeper into tissues with reduced phototoxicity, making it suitable for in vivo or thick-specimen imaging. researchgate.net

Super-Resolution Microscopy: Techniques like Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, enabling visualization of molecular interactions at the nanoscale. researchgate.net

Positron Emission Tomography (PET) Imaging: For in vivo studies, derivatives can be labeled with a positron-emitting isotope (like Carbon-11). PET imaging can then be used to non-invasively track the biodistribution of the compound in a whole organism, identifying accumulation in specific organs or tissues, such as the brain. nih.gov Benzimidazole (B57391) derivatives have been successfully developed as PET imaging ligands for brain receptors. nih.gov

Imaging TechniquePrincipleApplication in Compound Research
Confocal Microscopy Uses a pinhole to reject out-of-focus light, enabling optical sectioning and 3D reconstruction.Determining subcellular localization (e.g., nucleus, mitochondria, cytoplasm).
Two-Photon Microscopy Utilizes near-infrared excitation light, allowing for deeper tissue penetration and lower phototoxicity.Imaging compound distribution in live cells, tissues, or small organisms. researchgate.net
Super-Resolution Microscopy Overcomes the diffraction limit of light to achieve nanoscale resolution.Visualizing interactions with specific molecular structures within the cell. technologypublisher.com
PET Imaging Detects gamma rays emitted indirectly by a positron-emitting radionuclide attached to the compound.Tracking the whole-body distribution and target engagement of a compound in vivo. nih.gov

Integration of Omics Technologies for Mechanistic Elucidation

To gain a comprehensive understanding of the biological effects of a 4H- nih.govnih.gova-740003.comoxadiazino[4,5-a]benzimidazole derivative, researchers are increasingly turning to "omics" technologies. nih.gov These approaches provide a global snapshot of changes occurring within a cell or organism upon treatment with the compound. nih.gov

Transcriptomics (e.g., RNA-Seq): This technology quantifies the expression levels of all genes in a cell. By comparing the gene expression profiles of treated versus untreated cells, researchers can identify entire pathways that are activated or suppressed by the compound. This can reveal the compound's mechanism of action, even if the direct molecular target is unknown.

Proteomics: This involves the large-scale study of proteins. Using techniques like mass spectrometry, proteomics can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions following compound treatment. This is particularly useful for validating targets and understanding downstream signaling events.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. It can reveal how a compound alters the metabolic state of a cell, which is highly relevant for diseases like cancer that involve metabolic reprogramming.

Toxicogenomics: This specialized field integrates genomics, proteomics, and metabolomics to study the molecular mechanisms of toxicity. nih.gov By analyzing the omics profiles of cells treated with a compound, researchers can predict potential liabilities early in the drug development process. nih.gov

The integration of these multi-omics datasets provides a powerful, systems-level view of the compound's effects, facilitating a deeper understanding of its mechanism and helping to identify biomarkers for its activity. nih.gov

Omics TechnologyBiological Molecules AnalyzedKey Questions Answered
Transcriptomics RNA (Gene expression)Which genes and signaling pathways are up- or down-regulated by the compound?
Proteomics Proteins and their modificationsWhich protein levels change? What are the downstream effects on signaling cascades?
Metabolomics MetabolitesHow does the compound alter the cell's metabolic network and energy production?
Toxicogenomics All of the aboveWhat are the molecular signatures associated with the compound's potential toxicity? nih.gov

Future Perspectives and Emerging Avenues in 4h 1 2 3 Oxadiazino 4,5 a Benzimidazole Research

Design and Synthesis of Multi-Target Directed Ligands

The strategy of combining two or more pharmacophores into a single molecule to create multi-target directed ligands (MTDLs) has gained significant traction, particularly in the treatment of complex multifactorial diseases like cancer. frontiersin.org The benzimidazole (B57391) and 1,3,4-oxadiazole (B1194373) nuclei are well-established "privileged scaffolds" known to interact with a wide array of biological targets. nih.govnih.gov Hybrid molecules linking these two rings have shown promise in simultaneously inhibiting multiple key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BRAF kinase. nih.govnih.govnih.gov

Fusing these heterocycles into the rigid 4H- mdpi.comnih.govresearchgate.netOxadiazino[4,5-a]benzimidazole framework offers a novel approach to designing MTDLs. This structural constraint can lock the molecule into a specific bioactive conformation, potentially increasing binding affinity and selectivity for target proteins. Future research will likely focus on designing and synthesizing derivatives of this core structure to modulate the activity against multiple cancer-related targets. The development of synthetic methodologies that allow for diverse substitutions on both the benzimidazole and oxadiazine portions of the molecule will be crucial for building structure-activity relationships (SAR) and optimizing potency.

Table 1: Potential Multi-Target Applications Based on Linked Benzimidazole-Oxadiazole Hybrids
Target Protein/PathwayTherapeutic AreaRationale for 4H- mdpi.comnih.govresearchgate.netOxadiazino[4,5-a]benzimidazole ExplorationReference
VEGFR-2 / EGFROncology (Anti-angiogenesis, Anti-proliferation)Linked hybrids show potent dual inhibition. The fused scaffold could enhance selectivity and overcome resistance. nih.govnih.govresearchgate.net
BRAFV600E / EGFROncology (Melanoma, Colon Cancer)Combining inhibitors is a strategy to combat resistance. A single fused molecule could achieve this with improved pharmacokinetics. frontiersin.orgnih.gov
Topoisomerase I / IIOncology (Broad-spectrum)Benzimidazole derivatives are known topoisomerase inhibitors. The fused planar system may enhance DNA intercalation. researchgate.net
Lanosterol (B1674476) 14-α-demethylaseInfectious Disease (Antifungal)Benzimidazole-oxadiazole compounds are potent inhibitors of ergosterol (B1671047) biosynthesis. nih.gov

Exploration of Novel Therapeutic Areas Beyond Traditional Antimicrobials and Anticancer Agents

While the primary focus of research on related benzimidazole-oxadiazole compounds has been on their anticancer and antimicrobial activities, the individual parent heterocycles possess a much broader spectrum of pharmacological effects. nih.govmdpi.commdpi.com Benzimidazole is the core structure in drugs used for conditions ranging from hypertension (e.g., Candesartan) and ulcers (e.g., Omeprazole) to parasitic infections (e.g., Albendazole). nih.gov Similarly, 1,3,4-oxadiazole derivatives have been investigated for anti-inflammatory, analgesic, anticonvulsant, and antihypertensive properties. nih.govmdpi.com

This wide range of bioactivity suggests that the 4H- mdpi.comnih.govresearchgate.netOxadiazino[4,5-a]benzimidazole scaffold could serve as a template for developing drugs in entirely new therapeutic areas. Its rigid, planar structure is well-suited for interaction with various enzyme active sites and receptors. Future screening of a compound library based on this scaffold against diverse biological targets could uncover unexpected activities, leading to first-in-class molecules for treating neurological, cardiovascular, or inflammatory disorders.

Table 2: Potential Novel Therapeutic Areas for 4H- mdpi.comnih.govresearchgate.netOxadiazino[4,5-a]benzimidazole Derivatives
Potential Therapeutic AreaSpecific IndicationRationale Based on Parent ScaffoldsReference
NeurologyAnticonvulsant / AnxiolyticBenzimidazole and 1,3,4-oxadiazole derivatives have shown activity against convulsions. nih.govlongdom.org
CardiovascularAntihypertensiveThe benzimidazole core is present in sartans (angiotensin II receptor blockers). Oxadiazoles have also shown blood pressure-lowering effects. nih.govmdpi.com
Inflammatory DiseasesAnti-inflammatory / AnalgesicBoth parent heterocycles have been incorporated into compounds with demonstrated anti-inflammatory and analgesic effects. mdpi.com
ParasitologyAnthelmintic / AntiprotozoalBenzimidazoles are a cornerstone of anthelmintic therapy. Oxadiazoles also possess antiparasitic properties. nih.govscielo.br
AgricultureFungicide / Plant Growth RegulatorDerivatives of both heterocycles are used in agriculture as fungicides and pesticides. mdpi.commdpi.comfrontiersin.org

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery

The development of novel heterocyclic scaffolds like 4H- mdpi.comnih.govresearchgate.netOxadiazino[4,5-a]benzimidazole can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). These computational tools can overcome many of the time-consuming and costly bottlenecks in traditional drug discovery.

Future research on this scaffold can leverage AI in several key ways:

De Novo Design: Generative AI models can design vast virtual libraries of novel 4H- mdpi.comnih.govresearchgate.netOxadiazino[4,5-a]benzimidazole derivatives, optimized for specific properties such as binding affinity to a target, metabolic stability, or low toxicity.

Predictive Modeling: ML algorithms can be trained on existing data from related benzimidazole and oxadiazole compounds to build Quantitative Structure-Activity Relationship (QSAR) models. These models can then rapidly screen virtual compounds to predict their biological activity, prioritizing the most promising candidates for synthesis.

Synthesis Prediction: Retrosynthesis AI tools can analyze the complex fused ring structure and propose efficient and viable synthetic routes, a crucial step for a novel and potentially difficult-to-synthesize scaffold.

Target Identification: AI can analyze biological data to identify potential protein targets for the 4H- mdpi.comnih.govresearchgate.netOxadiazino[4,5-a]benzimidazole core, guiding experimental validation and uncovering new mechanisms of action.

Potential in Materials Science or Other Non-Biological Applications (e.g., Supramolecular Chemistry)

The unique physicochemical properties of the 4H- mdpi.comnih.govresearchgate.netOxadiazino[4,5-a]benzimidazole scaffold extend its potential beyond biology into the realm of materials science. Its rigid, planar, and aromatic structure, rich in heteroatoms, is characteristic of molecules used in organic electronics and photophysics.

Emerging avenues for non-biological applications include:

Organic Electronics: The conjugated π-system of the fused rings could impart semiconductor properties, making derivatives candidates for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), or organic solar cells.

Fluorescent Probes: The scaffold may possess intrinsic fluorescent properties. By functionalizing the core with specific recognition moieties, it could be developed into chemosensors for detecting metal ions, anions, or biologically important molecules.

Supramolecular Chemistry: The planarity of the molecule makes it an ideal building block for creating highly ordered structures through non-covalent interactions like π-π stacking and hydrogen bonding. This could be exploited in crystal engineering to create novel materials with unique optical or electronic properties. frontiersin.org

Challenges and Opportunities in Translating Research Findings

Despite its high potential, advancing the 4H- mdpi.comnih.govresearchgate.netOxadiazino[4,5-a]benzimidazole scaffold from a theoretical concept to a tangible application presents several challenges and opportunities.

Challenges:

Synthetic Accessibility: The primary hurdle is the development of a robust, efficient, and scalable synthetic route to the core fused system. The lack of established methods means significant foundational synthetic chemistry research is required. nih.gov

Target Deconvolution: For derivatives identified through phenotypic screening, determining the precise molecular target(s) and mechanism of action can be a complex process.

Pharmacokinetic Profile: Planar, aromatic molecules often suffer from poor aqueous solubility and rapid metabolism, which can hinder their development as drugs. Early optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be critical.

Opportunities:

Chemical Novelty: As an unexplored scaffold, it offers access to novel chemical space, providing an opportunity to develop intellectual property and create first-in-class agents that can bypass existing drug resistance mechanisms.

Inherent Multi-Target Capability: The fusion of two potent pharmacophores provides a strong starting point for designing MTDLs, a highly sought-after strategy in modern drug discovery.

Synergy with Modern Technology: The emergence of this scaffold at a time of rapid advancement in AI, high-throughput screening, and structural biology provides an unprecedented opportunity to accelerate its development cycle from initial design to preclinical evaluation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.